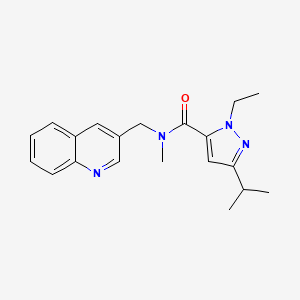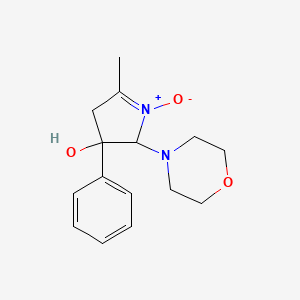![molecular formula C18H23N5O B5520379 4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves multiple steps, including the condensation, cyclization, and amination reactions. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, demonstrates the intricate steps involved, from design through biological evaluation, showing promise as an anticancer drug (Zhou et al., 2008). Another example includes the hydrolysis and cyclization of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, leading to various derivatives with antianaphylactic activity (Wagner et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds like 4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is characterized using techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy. Studies on polymorphs of related compounds provide insights into their structural characteristics, demonstrating different patterns in X-ray powder diffraction analysis and thermal behavior, indicative of their molecular complexity and stability (Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide derivatives often entail modifications that enhance their biological activity. For instance, the methylation of the pyridine moiety and its impact on analgesic properties have been studied, revealing that specific modifications can significantly influence the biological activity of these compounds (Ukrainets et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, are crucial for understanding the behavior of these compounds under various conditions. Studies on related compounds, such as polyamides and polyimides containing diamines with potential non-linear optical characteristics, offer insights into their solubility in polar aprotic solvents, thermal stability, and mechanical properties (Peesapati et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and participation in different chemical reactions, are fundamental to the compound's utility in scientific research and potential therapeutic applications. The synthesis and pharmacological activity studies, such as those investigating benzamides with potential neuroleptic activity, provide valuable information on the reactivity and potential applications of these compounds (Sumio et al., 1981).
科学的研究の応用
Anticancer Drug Development
The compound has been highlighted in the context of anticancer drug development, specifically as an orally active histone deacetylase (HDAC) inhibitor. This class of compounds selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, which is crucial for blocking cancer cell proliferation and inducing apoptosis. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates the potential of such molecules in cancer therapeutics, showing significant antitumor activity and having entered clinical trials (Zhou et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, the compound's derivatives have been utilized in nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances. This technique allows for the effective quality control of pharmaceuticals by analyzing the composition and purity of synthesized batches, indicating the compound's relevance in pharmaceutical analysis (Ye et al., 2012).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using 4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide or its structural analogs has been extensive. These studies aim to develop new molecules with enhanced pharmacological profiles or unique biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of the compound's core structure in medicinal chemistry (Rahmouni et al., 2016).
特性
IUPAC Name |
4-methyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-4-6-15(7-5-14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-2-3-11-23/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQHLBPBKYKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)